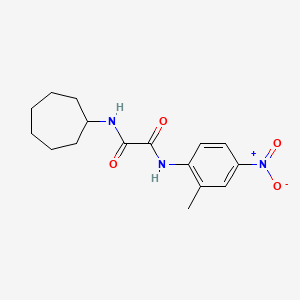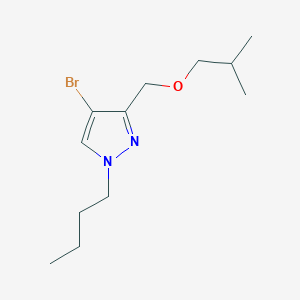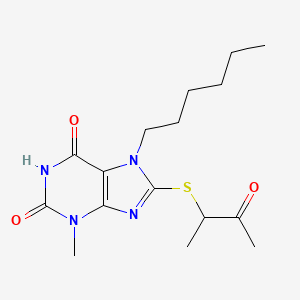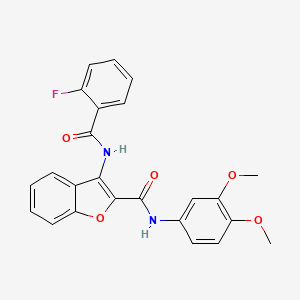
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, also known as DBF, is a novel compound that has been synthesized and studied for its potential applications in scientific research. DBF belongs to a class of compounds known as benzofuran derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways. For example, N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in cancer progression and inflammation (Shi et al., 2015). N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer (Wang et al., 2019).
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide exhibits various biochemical and physiological effects, including anticancer, neuroprotective, and anti-inflammatory effects. N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation in the lungs and kidneys (Shi et al., 2015; Wang et al., 2019). N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain (Zhang et al., 2017).
实验室实验的优点和局限性
One advantage of using N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide in lab experiments is its potent anticancer activity against various cancer cell lines. N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to be effective against both drug-sensitive and drug-resistant cancer cells, making it a promising candidate for cancer therapy (Shi et al., 2015). However, one limitation of using N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide. One area of research could focus on elucidating the mechanism of action of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, which may help to identify new targets for cancer therapy and anti-inflammatory therapy. Another area of research could focus on optimizing the synthesis method of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide to improve its solubility and bioavailability. Additionally, future research could investigate the efficacy of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide in animal models of cancer and inflammation to determine its potential for clinical use.
Conclusion
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, or N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide, is a novel compound that has been synthesized and studied for its potential applications in scientific research. N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide exhibits potent anticancer, neuroprotective, and anti-inflammatory effects, making it a promising candidate for cancer therapy and anti-inflammatory therapy. Future research on N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide could focus on elucidating its mechanism of action, optimizing its synthesis method, and investigating its efficacy in animal models of cancer and inflammation.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3,4-dimethoxyaniline to form 3-(2-fluorobenzamido)-4,5-dimethoxybenzoic acid. The final step involves the reaction of the acid with benzofuran-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to form N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide (Shi et al., 2015).
科学研究应用
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer (Shi et al., 2015). N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain (Zhang et al., 2017). In addition, N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in the lungs and kidneys (Wang et al., 2019).
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O5/c1-30-19-12-11-14(13-20(19)31-2)26-24(29)22-21(16-8-4-6-10-18(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABKGDAXQZZZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(2-fluorobenzamido)benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2855521.png)
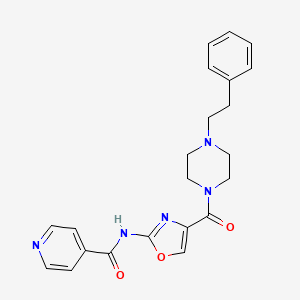
![3-[(5-methyl-2-furyl)methyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2855523.png)
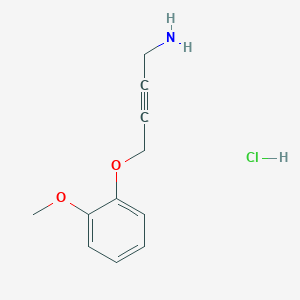
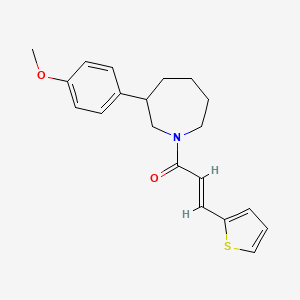
![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
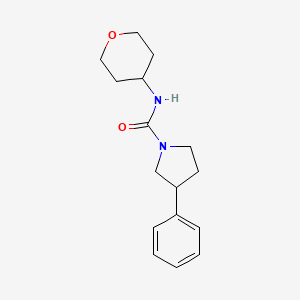
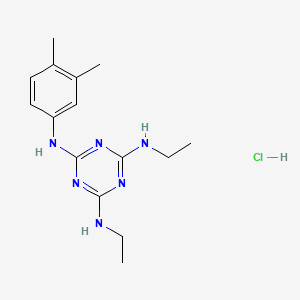
![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)

